molecular formula C17H17N5 B3191123 2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine CAS No. 519017-25-5

2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine

Cat. No.: B3191123
CAS No.: 519017-25-5
M. Wt: 291.35 g/mol
InChI Key: XJVBAOPMPMODGK-UHFFFAOYSA-N
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Description

2’-Isopropyl-3H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bibenzoimidazole core with an isopropyl group attached, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Isopropyl-3H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine typically involves multi-step organic reactions. The process often starts with the preparation of the bibenzoimidazole core, followed by the introduction of the isopropyl group. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2’-Isopropyl-3H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Isopropyl-3H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the bibenzoimidazole core.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters like temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2’-Isopropyl-3H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Isopropyl-3H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1H,1′H-[2,5′]Bibenzoimidazolyl-5-ylamine
  • 2-Isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione

Uniqueness

Compared to similar compounds, 2’-Isopropyl-3H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine stands out due to its unique structural features and the presence of the isopropyl group

Properties

IUPAC Name

2-(2-propan-2-yl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-9(2)16-19-12-5-3-10(7-14(12)21-16)17-20-13-6-4-11(18)8-15(13)22-17/h3-9H,18H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVBAOPMPMODGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine
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2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine
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2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine
Reactant of Route 6
2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine

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